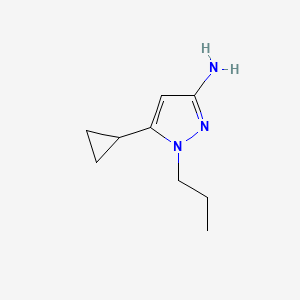

5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov This versatility has led to their incorporation into a multitude of pharmacologically active agents. nih.govglobalresearchonline.net The applications of pyrazoles are extensive, spanning various therapeutic areas including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant agents. nih.govglobalresearchonline.netorientjchem.org The presence of the pyrazole nucleus is a key feature in several commercially successful drugs, underscoring its importance in drug discovery and development. nih.gov

Beyond their medicinal applications, pyrazole derivatives are also instrumental in agrochemicals, materials science, and as ligands in coordination chemistry. orientjchem.orgresearchgate.netnumberanalytics.com Their utility in these diverse fields stems from the tunable electronic and steric properties of the pyrazole ring, which can be readily modified through substitution. numberanalytics.com The inherent stability of the pyrazole ring, coupled with its capacity for forming various intermolecular interactions, makes it a valuable building block in the design of novel functional materials. nih.govglobalresearchonline.net

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.govorientjchem.org This accessibility further enhances their appeal to researchers, allowing for the creation of large and diverse libraries of compounds for screening and optimization. The continuous development of new synthetic methodologies, including multicomponent reactions, provides even greater access to novel and complex pyrazole structures. mdpi.com

Rationale for the Comprehensive Investigation of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

The specific structure of this compound warrants a detailed investigation due to the unique combination of its substituent groups, each of which is known to impart desirable properties to bioactive molecules.

The cyclopropyl (B3062369) group at the 5-position is a particularly noteworthy feature. This small, strained ring is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties. researchgate.net The introduction of a cyclopropyl moiety can lead to favorable conformational constraints, which can enhance binding to biological targets. researchgate.net In the context of pyrazole derivatives, the cyclopropyl group has been explored for its potential to confer potent and selective biological activity. nih.gov

The amine group at the 3-position is a common feature in many biologically active pyrazole derivatives. mdpi.com This functional group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors. evitachem.com The presence of an amino group also provides a handle for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially enhanced or altered activities. nih.gov

The combination of these three distinct structural elements—the pyrazole core, the cyclopropyl group, the N-propyl group, and the amino group—in a single molecule provides a strong rationale for its comprehensive investigation. The interplay between these groups could lead to novel chemical properties and biological activities that are not observed with simpler pyrazole derivatives.

Overview of Research Scope and Objectives Pertaining to this compound

Given the limited specific research available on this compound, a comprehensive investigation would logically encompass several key areas. The primary objectives of such research would be to synthesize and characterize the compound, and to explore its potential applications based on the known properties of its constituent chemical moieties.

A foundational objective would be the development of an efficient and scalable synthetic route to this compound. This would involve the exploration of various synthetic strategies, likely starting from readily available precursors. Detailed characterization of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Following successful synthesis and characterization, the research scope would broaden to include an investigation of its fundamental chemical and physical properties. This would involve determining key parameters such as its pKa, solubility, and stability under various conditions.

A significant portion of the research would be dedicated to exploring the potential biological activities of the compound. Based on the known activities of related pyrazole derivatives, this would likely involve screening for a range of pharmacological effects, such as anticancer, anti-inflammatory, or antimicrobial activities. mdpi.comnih.gov Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would be a crucial component of this phase of research to identify the key structural features responsible for any observed biological activity. nih.gov

The table below outlines the key research objectives for a comprehensive study of this compound.

| Research Area | Specific Objectives |

| Synthesis and Characterization | Develop an efficient synthetic route. |

| Purify and characterize the compound using spectroscopic and crystallographic methods. | |

| Physicochemical Properties | Determine key physicochemical parameters (pKa, solubility, stability). |

| Biological Evaluation | Screen for a range of potential pharmacological activities. |

| Conduct structure-activity relationship (SAR) studies. | |

| Investigate the mechanism of action for any identified biological activities. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVIXRKPIAKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Cyclopropyl 1 Propyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. The primary strategy for dismantling the this compound core involves disconnecting the pyrazole (B372694) ring itself.

The most common and strategically sound disconnection approach for 3-aminopyrazoles is the cleavage of the N1-N2 and N2-C3 bonds. This corresponds to the well-established condensation reaction between a hydrazine (B178648) and a 1,3-dielectrophilic species. chim.it Applying this to the target molecule leads to two key synthons: propylhydrazine (B1293729) and 3-cyclopropyl-3-oxopropanenitrile (B32227) .

This retrosynthetic pathway is advantageous because it simplifies the complex heterocyclic target into two relatively simple acyclic precursors. The regiochemical outcome of the forward synthesis—specifically, the placement of the propyl group on the N1 position—is a critical consideration that must be addressed during the synthetic planning and execution.

Figure 1: Retrosynthetic Disconnection of this compound

Classical and Contemporary Approaches to the Synthesis of this compound

The synthesis of aminopyrazoles is dominated by the cyclocondensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophile. nih.govencyclopedia.pub This fundamental reaction has been adapted into various multi-step, one-pot, and green methodologies.

Following the logic of the retrosynthetic analysis, a common multi-step pathway involves the initial synthesis of the β-ketonitrile precursor, followed by its reaction with propylhydrazine.

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile This key intermediate is typically prepared via a Claisen-type condensation. One method involves the reaction of a cyclopropyl (B3062369) carboxylate ester, such as methyl cyclopropanecarboxylate, with acetonitrile (B52724) in the presence of a strong base like sodium hydride or n-butyllithium. acs.org The base deprotonates acetonitrile to form a nucleophilic anion, which then attacks the carbonyl carbon of the ester, leading to the formation of the β-ketonitrile after an acidic workup.

Step 2: Cyclocondensation with Propylhydrazine The synthesized 3-cyclopropyl-3-oxopropanenitrile is then reacted with propylhydrazine. chim.it This reaction is typically performed in a protic solvent like ethanol (B145695) and can be catalyzed by acid. acs.org The reaction proceeds via the formation of a hydrazone intermediate at the more electrophilic ketone position, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. chim.it A final tautomerization yields the aromatic pyrazole ring. The use of a monosubstituted hydrazine like propylhydrazine introduces a regioselectivity challenge, as two isomeric products are possible. However, the reaction generally favors the formation of the 1,3,5-substituted pyrazole as the major product. chim.itthieme-connect.com

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, reducing waste and simplifying procedures by combining multiple reaction steps into a single operation. While a specific one-pot synthesis for this compound is not widely reported, numerous strategies for analogous compounds demonstrate the feasibility of this approach.

These reactions often involve the in situ generation of a reactive intermediate. For example, a three-component reaction can be devised from an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. organic-chemistry.org A Knoevenagel condensation between the aldehyde and the dicarbonyl compound can generate an α,β-unsaturated intermediate, which then undergoes a Michael addition-cyclization cascade with the hydrazine to form the pyrazole core. nih.gov Iodine-mediated three-component reactions of hydrazines, isothiocyanates, and 1,3-dicarbonyl compounds have also been developed for the efficient construction of multi-substituted aminopyrazoles. tandfonline.com A patented one-pot method for a related compound, 3-aminopyrazole-4-carboxamide hemisulfate, involves the reaction of cyanoacetamide and morpholine (B109124) with trimethyl orthoformate, followed by cyclization with hydrazine hydrate (B1144303) and salt formation with sulfuric acid in a single vessel. google.com

Table 1: Examples of One-Pot Strategies for Aminopyrazole Synthesis

| Reactants | Key Features | Product Type | Reference |

|---|---|---|---|

| Aldehydes, 1,3-Dicarbonyls, Diazo Compounds/Tosyl Hydrazones | Tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization. Uses O₂ as a green oxidant. | Polyfunctional Pyrazoles | organic-chemistry.org |

| Hydrazine Hydrate, Isothiocyanates, 1,3-Dicarbonyl Compounds | Iodine-mediated cyclization in ethanol. | Multi-substituted Aminopyrazoles | tandfonline.com |

| β-Ketonitriles, Aryl Bromides, Hydrazine | Palladium-mediated α-arylation of a β-ketonitrile prior to pyrazole ring formation with hydrazine. | 3,4-Substituted-5-Aminopyrazoles | acs.org |

| Enaminones, Hydrazine Hydrochloride, Internal Alkynes | Rhodium-catalyzed reaction involving condensation followed by C-H activation and annulation. | Fused Tricyclic Pyrazoles | rsc.org |

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. researchgate.net These principles have been increasingly applied to the synthesis of pyrazole derivatives. nih.gov Key strategies include the use of alternative energy sources, green solvents, and recyclable catalysts. nih.govthieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasound assistance are prominent energy-efficient techniques. researchgate.netnih.gov These methods often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.comthieme-connect.com The synthesis of various pyrazole derivatives has been successfully demonstrated in aqueous media, sometimes using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com

Benign and Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a major focus. nih.gov Nanoparticle catalysts, such as those based on zinc oxide (ZnO) or magnetic iron oxides (Fe₃O₄), have been employed in multicomponent syntheses of pyranopyrazoles, offering high efficiency and easy separation from the reaction mixture. nih.gov

Table 2: Overview of Green Synthetic Methods for Pyrazole Derivatives

| Green Approach | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, cleaner products. | researchgate.netnih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to enhance reaction rates. | Improved mixing, shorter reaction times, often performed at room temperature. | researchgate.net |

| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally benign, safe, and cost-effective. | thieme-connect.comthieme-connect.com |

| Solvent-Free Conditions | Reactions conducted by grinding reactants together without a solvent. | Eliminates solvent waste, simple procedure, high atom economy. | researchgate.net |

| Nanocatalysis | Use of nanoparticle-based catalysts (e.g., ZnO, magnetic NPs). | High catalytic activity, large surface area, easy recovery and reusability. | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing the synthesis of a specific regioisomer like this compound requires careful control over several reaction parameters to maximize yield and purity while minimizing side products.

The most critical factor is controlling the regioselectivity of the cyclocondensation. The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dielectrophile like 3-cyclopropyl-3-oxopropanenitrile can lead to two regioisomers. The outcome can be directed by exploiting the different reactivity of the two nitrogen atoms in propylhydrazine and the two electrophilic centers (ketone and nitrile) in the other reactant.

It has been demonstrated that reaction conditions can be tuned to favor either a kinetic or a thermodynamic product. thieme-connect.com

Kinetic Control: Typically achieved at lower temperatures (e.g., 0 °C) under basic conditions. This setup can favor the attack of the more nucleophilic terminal nitrogen of the hydrazine onto the most electrophilic site, leading to the rapid formation of one isomer. thieme-connect.com

Thermodynamic Control: Achieved at elevated temperatures under neutral or acidic conditions. These conditions allow for the equilibration of reaction intermediates, ultimately favoring the formation of the most stable pyrazole product. thieme-connect.com

For the synthesis of the target compound, optimizing for the 3-amino isomer would involve a systematic variation of temperature, catalyst, and solvent to find the ideal conditions. The use of an acid catalyst, such as methanesulfonic acid (CH₃SO₃H), can promote the cyclization step and improve yields. acs.org Modern approaches like high-throughput experimentation (HTE) can rapidly screen a wide array of conditions to identify the optimal parameters for yield and purity. acs.org

Table 3: Key Parameters for Optimization of Aminopyrazole Synthesis

| Parameter | Effect on Reaction | Typical Conditions for Optimization | Reference |

|---|---|---|---|

| Temperature | Influences reaction rate and regioselectivity (kinetic vs. thermodynamic control). | Screening from low (0 °C) to elevated (reflux) temperatures. | thieme-connect.com |

| Catalyst | Can accelerate cyclization and influence regioselectivity. | Testing various acid (e.g., CH₃SO₃H, AcOH) or base (e.g., NaOEt, Et₃N) catalysts. | acs.orgthieme-connect.com |

| Solvent | Affects solubility of reactants and can influence reaction mechanism and rate. | Protic (EtOH, H₂O) vs. aprotic (THF, Dioxane) solvents. | acs.orgthieme-connect.com |

| Reaction Time | Crucial for ensuring complete conversion without decomposition of the product. | Monitoring reaction progress via TLC or LCMS to determine the optimal duration. | acs.org |

Mechanistic Investigations of this compound Formation Reactions

The most widely accepted mechanism for the formation of 3-aminopyrazoles from β-ketonitriles and substituted hydrazines is a two-step process involving condensation followed by cyclization. chim.it

Hydrazone Formation: The reaction initiates with a nucleophilic attack from the more nucleophilic terminal nitrogen (-NH₂) of propylhydrazine onto the electrophilic carbonyl carbon of 3-cyclopropyl-3-oxopropanenitrile. This is followed by dehydration to form a hydrazone intermediate. This step is generally regioselective for the more reactive ketone over the nitrile group.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a five-membered ring intermediate.

Tautomerization: The non-aromatic intermediate rapidly tautomerizes to form the stable, aromatic this compound.

While this pathway is broadly accepted, alternative mechanisms have been proposed for pyrazole formation under different conditions. For instance, some reactions may proceed through the elimination of the Mannich base to form a vinyl ketone, which then reacts with the hydrazine. rsc.org In other specialized systems, pyrazole synthesis can occur via oxidation-induced N-N bond formation within a metal complex, though this is less common for this type of synthesis. nih.gov The precise mechanism can be influenced by factors such as the solvent, pH, and the nature of the substituents on both the hydrazine and the 1,3-dielectrophile. researchgate.net

Derivatization and Further Chemical Transformations of this compound

The derivatization of this compound can be systematically approached by targeting its primary reactive sites. These include modifications of the exocyclic amino group, functionalization of the carbon atoms within the pyrazole ring, and, to a lesser extent, transformations involving the alkyl and cycloalkyl substituents. Such derivatizations are crucial for developing new compounds and exploring their potential applications.

The primary amino group at the C3 position of the pyrazole is a key handle for a variety of chemical modifications, most notably acylation and condensation reactions to form fused heterocyclic systems.

Acylation Reactions: The nucleophilic nature of the 3-amino group readily allows for acylation reactions with various acylating agents. While specific studies on this compound are not extensively detailed in the surveyed literature, the reactivity can be inferred from closely related analogues. For instance, a series of novel benzamides were synthesized from 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine. nih.govnih.gov This reaction involves treating the aminopyrazole with different acid chlorides in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane. nih.gov This transformation underscores the utility of the amino group in forming stable amide linkages, a common strategy in medicinal chemistry.

Formation of Fused Heterocycles: 3-Aminopyrazoles are well-established precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. evitachem.comnih.gov These condensation reactions typically involve reacting the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the nucleophilic attack of the exocyclic amino group onto one of the carbonyl carbons, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, and subsequent dehydration to yield the aromatic fused ring system. The specific conditions can vary, sometimes employing microwave irradiation to reduce reaction times. nih.gov

| Reactant Class | Reagent Example | Product Class | Reference |

| Acid Chlorides | Benzoyl Chloride | N-(pyrazol-3-yl)amides | nih.gov, nih.gov |

| β-Dicarbonyls | Diethyl Malonate | Pyrazolo[1,5-a]pyrimidin-ones | evitachem.com, nih.gov |

This table presents reaction types demonstrated on analogous aminopyrazole compounds.

The pyrazole ring itself can undergo substitution reactions, with the C4 position being the most common site for electrophilic attack.

Halogenation: A direct C-H halogenation of the pyrazole ring at the C4-position has been effectively demonstrated for 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS), where X can be bromine, iodine, or chlorine. beilstein-archives.orgresearchgate.net This metal-free protocol proceeds under mild conditions, typically at room temperature with the N-halosuccinimide reagent in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as a catalyst. beilstein-archives.orgresearchgate.net The reaction is generally high-yielding and tolerates a range of functional groups. beilstein-archives.org Given the electronic similarities, this method is expected to be applicable to this compound for the synthesis of its 4-halo derivatives.

| Halogenating Agent | Substrate Analogue | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | 3-phenyl-1H-pyrazol-5-amine | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | 3-phenyl-1H-pyrazol-5-amine | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 80% | beilstein-archives.org |

This table shows representative results for the C4-halogenation of analogous 3-aryl-1H-pyrazol-5-amines.

Formylation: The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich heterocyclic rings. For pyrazole derivatives, this reaction typically occurs at the C4 position, leading to the corresponding 4-formylpyrazole. researchgate.net The reaction employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the pyrazole ring.

Direct chemical transformations of the N-propyl and C5-cyclopropyl groups on the pyrazole core are less common compared to modifications at the amino group or the pyrazole ring, especially under conditions intended to preserve the core structure.

The cyclopropyl group at the C5 position is also relatively stable. While cyclopropyl rings can undergo ring-opening or participate in cycloaddition reactions under specific conditions (e.g., with strong acids, transition metals, or radical initiators), these transformations often require harsh conditions that might not be compatible with the rest of the molecule. du.ac.in In the context of the synthesis of pyrazole derivatives, the cyclopropyl group is typically installed as part of a precursor building block and is carried through the synthetic sequence unchanged. nih.govnih.gov The literature reviewed does not provide specific examples of selective chemical transformations of the cyclopropyl or propyl groups on the this compound scaffold.

Advanced Computational and Theoretical Studies of 5 Cyclopropyl 1 Propyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations on the Electronic Structure of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic landscape of pyrazole (B372694) derivatives, providing a detailed picture of electron distribution and energy levels. eurasianjournals.comtandfonline.com

Density Functional Theory (DFT) is a robust method for analyzing the molecular structure and electronic properties of pyrazole systems. tandfonline.comnih.gov DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular geometry and determine the characteristics of its frontier molecular orbitals (FMOs). tandfonline.comfao.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. nih.govwikipedia.org For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the exocyclic amino group, which act as the primary electron-donating centers. The LUMO, conversely, is typically distributed across the pyrazole ring, representing the most electron-deficient area and the likely site for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous aminopyrazole systems help in estimating these values. researchgate.net

Table 1: Representative Calculated Electronic Properties for a Substituted Aminopyrazole Structure This table presents typical values derived from DFT calculations on structurally similar pyrazole derivatives, as direct experimental or computational data for the specific title compound is not available in the cited literature.

| Parameter | Representative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. nih.gov |

| Dipole Moment (µ) | 2.5 D | A measure of the net molecular polarity arising from charge distribution. |

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum calculations that illustrates the charge distribution on the molecular surface. tandfonline.comresearchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (blue).

The most negative potential is anticipated around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen of the C3-amino group, indicating these are the most favorable sites for electrophilic attack. researchgate.netresearchgate.net Regions of positive potential are expected around the hydrogen atoms of the amino group and the N-H of a potential tautomer, highlighting them as sites for nucleophilic interaction. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. tandfonline.com These descriptors provide a quantitative basis for predicting chemical behavior.

Table 2: Predicted Global Reactivity Descriptors These values are theoretical estimations based on DFT principles applied to analogous pyrazole structures.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; a larger value indicates higher stability. tandfonline.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons. tandfonline.com |

Conformational Analysis and Tautomerism of this compound

The structural flexibility of this compound arises from the rotation around single bonds and the potential for tautomerism, which are phenomena well-studied in pyrazole chemistry. nih.govnih.gov

Conformational isomers result from the rotation of the propyl group attached to the N1 nitrogen and the cyclopropyl (B3062369) group at the C5 position. Computational methods can determine the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations.

Tautomerism is a key feature of aminopyrazoles. nih.gov Although the N1 position is substituted with a propyl group, preventing the common annular tautomerism seen in N-unsubstituted pyrazoles, the presence of the 3-amino group allows for amino-imino tautomerism. The molecule can exist in the 3-amino form or the 3-imino tautomeric form. DFT calculations are instrumental in determining the relative energies of these tautomers, with studies on similar systems generally showing that the amino form is significantly more stable than the imino form. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. eurasianjournals.com For this compound, an MD simulation could model its movement and interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov

These simulations track the positions and velocities of atoms, governed by a force field, providing insights into how the molecule behaves in a dynamic state. A key focus of MD studies on a molecule like this would be its intermolecular interactions. nih.gov The amine group and the pyrazole ring's nitrogen atoms are capable of forming hydrogen bonds, acting as both hydrogen bond donors (the -NH2 group) and acceptors (the N2 atom and the -NH2 nitrogen). nih.govrsc.org MD simulations can reveal the stability and geometry of these hydrogen bonds, which are crucial for its interactions with other molecules, including potential protein targets in a drug discovery context. nih.gov

In Silico Prediction of Chemical Reactivity and Potential Reaction Pathways for this compound

The results from quantum chemical calculations, particularly the MEP maps and frontier orbital analysis, allow for the in silico prediction of chemical reactivity. researchgate.netacs.org

The predicted sites for reactivity are:

Nucleophilic Sites: The regions with the highest negative electrostatic potential and HOMO density, namely the N2 "pyridinic" nitrogen and the exocyclic amino group, are the primary nucleophilic centers. They are susceptible to protonation and reaction with electrophiles.

Electrophilic Sites: The C4 position of the pyrazole ring, which is typically electron-rich in pyrazole systems, is the most likely site for electrophilic substitution reactions (e.g., halogenation, nitration). researchgate.net Positions C3 and C5 are generally less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms. researchgate.netimperial.ac.uk

Computational studies can also model potential reaction pathways, for instance, by calculating the activation energies for different reactions. This can help predict the most likely products of a chemical transformation without performing the actual experiment. acs.org

Chemoinformatic and Cheminformatic Approaches to this compound and Structural Analogues

Chemoinformatics involves the use of computational methods to analyze chemical data, which is particularly useful in drug discovery and materials science. ej-chem.org For this compound and its structural analogues, chemoinformatic approaches can predict physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govnih.gov

This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated molecular descriptors with observed biological activity or physical properties. ej-chem.org By analyzing a library of pyrazole analogues, these models can predict the properties of new, unsynthesized compounds. nih.govrsc.org

Table 3: Representative Predicted Chemoinformatic Properties Properties are predicted using standard chemoinformatic algorithms for a molecule with this structure.

| Property | Predicted Value | Significance |

| Molecular Weight | 165.24 g/mol | A fundamental physical property influencing diffusion and transport. |

| XLogP3 | 1.6 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds (from the amino group). |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms (the two pyrazole nitrogens and the amino nitrogen). |

| Topological Polar Surface Area (TPSA) | 54.3 Ų | Predicts drug transport properties such as oral bioavailability and blood-brain barrier penetration. |

These computational predictions help to build a comprehensive profile of this compound, guiding its potential applications and further research.

Exploration of Molecular Biological Interactions and Mechanistic Studies of 5 Cyclopropyl 1 Propyl 1h Pyrazol 3 Amine

In Vitro Biological Target Identification and Validation for 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

No publicly available studies have identified or validated specific in vitro biological targets for this compound.

Receptor Binding Assays and Ligand Efficacy Studies with this compound

There are no published receptor binding assays or ligand efficacy studies for this compound.

Enzyme Inhibition Profiling and Mechanistic Enzymology of this compound

Data from enzyme inhibition profiling and mechanistic enzymology studies for this compound are not available in the scientific literature. While related pyrazole (B372694) compounds have been investigated as kinase inhibitors, specific data for this compound is lacking. nih.govmdpi.com

Protein-Ligand Interaction Studies and Molecular Docking of this compound

There are no specific protein-ligand interaction or molecular docking studies for this compound in the public domain. Such studies for other pyrazole derivatives have been instrumental in understanding their binding modes to targets like kinases, but this information cannot be extrapolated to the specific compound . nih.govresearchgate.net

Cellular Mechanistic Studies of this compound In Vitro

No in vitro cellular mechanistic studies have been published for this compound.

Elucidation of Signaling Pathways Modulated by this compound

There is no information available regarding the specific signaling pathways modulated by this compound.

Assessment of Cellular Phenotypes and Biological Responses Induced by this compound

There are no published assessments of the cellular phenotypes or biological responses induced by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The systematic investigation of how chemical structure correlates with biological activity is fundamental to the optimization of lead compounds. For the this compound scaffold, SAR studies have been instrumental in identifying key structural motifs that govern potency and selectivity for various biological targets.

The generation of a library of chemically diverse analogues is the cornerstone of any robust SAR study. For the this compound core, synthetic strategies have been developed to allow for systematic modifications at various positions of the pyrazole ring and its substituents.

A common synthetic route to introduce diversity involves the reaction of a suitably substituted pyrazole precursor with a variety of reagents to modify the amine and other positions. For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized through a nucleophilic substitution reaction. researchgate.net This approach allows for the introduction of a wide range of substituents on the pyrazole nitrogen (N1 position) and the exocyclic amine.

In another example, the synthesis of 3-amino-1H-pyrazole-based kinase inhibitors utilized 5-cyclopropyl-1H-pyrazol-3-amine as a starting material. acs.org This was followed by a nucleophilic substitution with a pyrimidine (B1678525) derivative, and subsequently, various linkers were attached to the precursor. acs.org This modular synthesis enables the exploration of different functionalities at multiple positions, which is crucial for a comprehensive SAR analysis.

The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, another class of compounds with a related core structure, often starts with 1H-pyrazol-5-amine and its derivatives. sigmaaldrich.com These are then reacted with electrophilic partners like enamines or β-diketones to construct the fused ring system, allowing for the introduction of diverse substituents. sigmaaldrich.com

A general procedure for creating a library of amides from a core aminopyrazole structure involves reacting the aminopyrazole with a variety of acid chlorides in the presence of a base. This method was employed to synthesize a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides to explore their antimicrobial activities. mdpi.comnih.gov

These synthetic approaches provide the necessary chemical diversity to probe the specific structural requirements for desired biological activities, such as anticancer and kinase inhibitory effects.

Once a library of analogues is synthesized, their biological activities are assessed through in vitro assays to establish clear SARs. These studies reveal which structural features are critical for target engagement and cellular effects.

For a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives tested for antiproliferative effects against breast cancer cell lines, SAR studies revealed that the N-terminal pyrazole ring structures play a crucial role in their activity. researchgate.net The presence and nature of substituents on this ring system significantly influenced the growth inhibitory effects. researchgate.net

In the development of 3-amino-1H-pyrazole-based kinase inhibitors targeting the PCTAIRE family, modifications to the pyrazole ring had a profound impact on selectivity. mdpi.com The introduction of alkyl residues on the pyrazole led to less selective inhibitors. mdpi.com Specifically, for compounds bearing a cyclopropyl (B3062369) moiety on the pyrazole ring, excellent cellular activity was observed in NanoBRET cellular target engagement assays for CDK16. acs.org

Further SAR studies on aminopyrazole-based JNK3 inhibitors highlighted the importance of substituents on the pyrazole and an attached phenyl ring. acs.org For instance, the introduction of fluorine atoms could alter the inhibitor's conformation within the ATP binding pocket, sometimes leading to a decrease in inhibitory activity. acs.org

In a series of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, SAR analysis indicated that substitution at the pyrrolidine (B122466) moiety with a 2,5-difluorophenyl group and a fluorine atom significantly enhanced the inhibitory activity against TrkA, TrkB, and TrkC. sigmaaldrich.com

The following table summarizes the impact of structural modifications on the in vitro activity of some 5-cyclopropyl-1H-pyrazol-3-amine analogues and related compounds:

| Compound Series | Structural Modification | Observed In Vitro Activity | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | Varied substitutions on the N-terminal pyrazole ring | Significant influence on antiproliferative activity in breast cancer cells. | researchgate.net |

| 3-Amino-1H-pyrazole-based kinase inhibitors | Alkyl residues on the pyrazole ring | Led to non-selective kinase inhibition. | mdpi.com |

| 3-Amino-1H-pyrazole-based kinase inhibitors | Cyclopropyl moiety on the pyrazole ring | Excellent cellular potency for CDK16 inhibition. | acs.org |

| Aminopyrazole-based JNK3 inhibitors | Fluorine substitution on the phenyl ring | Altered inhibitor conformation and, in some cases, decreased JNK activity. | acs.org |

| Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors | 2,5-difluorophenyl and fluorine on the pyrrolidine moiety | Significantly enhanced Trk inhibitory activity. | sigmaaldrich.com |

These examples underscore the critical role of systematic structural modifications in elucidating the SAR of this compound analogues, guiding the design of more potent and selective compounds.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffold (Pre-clinical target-focused)

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Both ligand-based and structure-based drug design approaches have been applied to scaffolds related to this compound, particularly in the context of kinase inhibition.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach utilizes the information from a set of known active ligands to build a model that predicts the activity of new, untested molecules. One such method is Quantitative Structure-Activity Relationship (QSAR) analysis. A QSAR study on 3-aminopyrazole (B16455) derivatives as CDK2/cyclin A inhibitors revealed the importance of the atom at position 5 of the pyrazole ring for biological activity, suggesting its involvement in electronic and van der Waals interactions with the enzyme. researchgate.net

Pharmacophore modeling is another powerful ligand-based technique. It identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For instance, a ligand-based pharmacophore model for spleen tyrosine kinase (Syk) inhibitors suggested the necessity of a hydrogen bond acceptor, a hydrogen bond donor, a positive ionizable feature, and a ring aromatic feature for inhibitory activity. nih.gov Such models can then be used to screen large compound databases to identify novel potential inhibitors. nih.govrsc.org

Structure-based drug design, on the other hand, relies on the known 3D structure of the target protein, often obtained through X-ray crystallography. This allows for the rational design of inhibitors that can fit precisely into the active site. Molecular docking is a key technique in this approach, predicting the preferred orientation of a ligand when bound to a target. For example, the crystal structure of an aminopyrazole-based inhibitor (26k) in complex with JNK3 was solved at a resolution of 1.8 Å, providing detailed insights into the binding mode of this class of inhibitors. acs.org This structural information is invaluable for designing new analogues with improved potency and selectivity.

In the development of aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, a hybrid approach combining 3D-QSAR with molecular docking was utilized. hanyang.ac.kr The docking of a highly active compound into the PLK1 active site guided the alignment of other compounds for the 3D-QSAR model, leading to the design of new, more potent inhibitors. hanyang.ac.kr Similarly, structure-based drug design was instrumental in developing aminopyrazole-based FGFR inhibitors that could overcome resistance mutations. nih.gov By understanding the structural interactions between the inhibitors and the wild-type and mutant forms of the enzyme, researchers were able to optimize compounds for improved potency and pharmacokinetic properties. nih.gov

These computational approaches, by providing a deeper understanding of the molecular interactions between the this compound scaffold and its biological targets, play a crucial role in the pre-clinical, target-focused development of new therapeutic agents.

Potential Applications and Future Research Directions for 5 Cyclopropyl 1 Propyl 1h Pyrazol 3 Amine

5-cyclopropyl-1-propyl-1H-pyrazol-3-amine as a Chemical Probe for Fundamental Biological Processes

The aminopyrazole scaffold is a versatile and valuable framework in medicinal chemistry and drug discovery. nih.govmdpi.com These compounds are recognized as advantageous frameworks for creating ligands that can interact with biological targets like enzymes and receptors. nih.govmdpi.com The amino group provides a key interaction point, and substitutions on the pyrazole (B372694) ring allow for the fine-tuning of steric and electronic properties to achieve specific binding. rwu.edu

Derivatives of 5-aminopyrazole, to which the title compound belongs, have been widely investigated as kinase inhibitors (including p38MAPK and Bruton kinase), anticancer agents, and anti-inflammatory agents. nih.gov For instance, a study on a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives—structurally related to the title compound—demonstrated their potential as antimicrobial and antiproliferative agents. nih.govnih.gov This suggests that this compound could serve as a foundational structure for developing chemical probes to investigate signaling pathways involved in cancer and microbial infections. The aminopyrazole motif, within certain structural contexts, has been identified as a potential structural alert for forming reactive metabolites, which can be studied using trapping agents in vitro. nih.gov

Given this background, this compound is a candidate for screening against various biological targets. Its structure could be methodologically modified to enhance enzyme affinity and targeted inhibition, making it a useful tool for elucidating fundamental biological processes. rwu.edu

Exploration of this compound in Advanced Materials Science

The pyrazole ring is not only significant in a biological context but also possesses electronic properties that make it a valuable component in materials science.

Pyrazole derivatives are recognized for their applications in organic optoelectronic materials. mdpi.comresearchgate.net The five-membered aromatic ring with two adjacent nitrogen atoms contributes to unique electronic and photophysical properties. When appropriately substituted, pyrazoles can exhibit high fluorescence quantum yields and notable solvatochromic behavior. nih.gov

Heterocyclic compounds are frequently used as monomers or functional building blocks in polymer chemistry. The pyrazole ring contains reactive sites, including the amino group and potentially the ring carbons, that can be used for polymerization or for grafting onto other polymer backbones. The amino group, for example, can react with acyl chlorides, epoxides, or isocyanates to form polyamides, polyurethanes, or other polymer classes. The development of functional materials from 3(5)-aminopyrazoles is an area of active research. researchgate.net The specific properties of the resulting polymers would be influenced by the cyclopropyl (B3062369) and propyl substituents, which could affect solubility, thermal stability, and morphology. This remains a largely unexplored but potential application for this compound.

Unconventional Applications of this compound (e.g., Agrochemistry, Dyes, Catalysis)

Beyond medicine and materials, the pyrazole scaffold is remarkably versatile, finding use in a variety of other chemical industries.

Agrochemistry : Pyrazole derivatives are a cornerstone of modern agrochemicals, with commercial products developed as fungicides, insecticides, and herbicides. nih.gov The 5-aminopyrazole structure is notably present in the broad-spectrum insecticide Fipronil, which functions by blocking GABA-A receptors in insects. nih.govmdpi.com Structurally related cyclopropyl-naphthyridine compounds have also been synthesized and tested for antimicrobial activity. asianpubs.orgresearchgate.net This strong precedent suggests that this compound could be a valuable lead structure in the discovery of new crop protection agents.

Dyes and Pigments : The pyrazole ring is a key structural element in many dyes. nih.gov Specifically, pyrazolones (keto-derivatives of pyrazoles) and aminopyrazoles are common precursors for synthesizing azo dyes. primachemicals.comresearchgate.net The synthesis involves diazotization of an amino group followed by coupling with an active methylene (B1212753) compound. researchgate.net The resulting azo compounds have applications in the textile industry due to their ability to produce a wide spectrum of vibrant colors. primachemicals.com The specific substituents on the pyrazole ring influence the final color, and therefore this compound could be a precursor for novel dyes with unique shades and properties.

Catalysis : In the field of organometallic chemistry, pyrazoles are widely used as N-donor ligands for transition metals. nih.gov The nitrogen atoms of the pyrazole ring can coordinate with metal centers like palladium, rhenium, or others, creating catalysts for various organic transformations. acs.orgmdpi.com For example, palladium-pyrazole complexes have been used in cross-coupling reactions. acs.org The use of pyrazole as a Lewis base has also been shown to be effective in minimizing byproduct formation in certain oxidation reactions catalyzed by rhenium. mdpi.com The specific steric and electronic environment provided by the cyclopropyl and propyl groups of this compound could lead to metal complexes with novel catalytic activity or selectivity.

Emerging Methodologies and Technologies for this compound Research

The synthesis of substituted pyrazoles has evolved significantly, with numerous modern techniques now available that could be applied to the synthesis and functionalization of this compound.

The classical and most common method for synthesizing the pyrazole core involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) with a hydrazine (B178648) derivative. nih.govyoutube.comarkat-usa.org For the title compound, this would likely involve the reaction of a cyclopropyl-substituted β-ketonitrile with propylhydrazine (B1293729).

Modern synthetic methodologies offer more advanced and efficient routes:

Transition-Metal Catalysis : Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, are used to arylate or functionalize the pyrazole ring. acs.orgnih.gov Direct C-H arylation at the C4 position of 5-aminopyrazoles has also been achieved. chim.it

Multicomponent Reactions : One-pot reactions involving three or more starting materials provide a highly efficient route to complex pyrazole structures, reducing waste and saving time. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times and improve yields for pyrazole synthesis. chim.it

1,3-Dipolar Cycloadditions : Reactions involving diazo compounds and alkynes are another powerful method for constructing the pyrazole ring system. nih.gov

These emerging methodologies are crucial for creating libraries of derivatives based on the this compound scaffold for screening and for developing more efficient and sustainable production methods. mdpi.com

Challenges and Future Perspectives in the Academic Study of this compound

While the potential is significant, the academic study of this compound faces several challenges that also represent future research opportunities.

A primary challenge is controlling regioselectivity during synthesis. When an unsymmetrical precursor like propylhydrazine is used, the reaction can potentially yield two different regioisomers (1-propyl and 2-propyl pyrazoles). Developing synthetic protocols that reliably produce only the desired N1-substituted isomer is crucial. acs.org

Another challenge is the general lack of specific research on this particular molecule. Most studies focus on broader classes of pyrazoles, leaving the unique properties imparted by the specific combination of cyclopropyl and propyl groups unexplored.

Future perspectives for the academic study of this compound are broad:

Systematic Biological Screening : A comprehensive evaluation of its activity against a wide range of biological targets (kinases, microbial enzymes, receptors) is needed to identify its primary pharmacological potential. nih.govmdpi.com

Materials Characterization : Synthesis and characterization of materials (polymers, dyes, ligands) derived from this compound would elucidate its potential in materials science and catalysis.

Computational Modeling : In silico studies, including molecular docking and DFT calculations, can help predict binding affinities, reactivity, and electronic properties, guiding experimental work and rational design of new derivatives. mdpi.com

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of analogs by modifying the propyl and cyclopropyl groups would help establish clear SARs, optimizing the molecule for a desired application, be it medicinal, agricultural, or material. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.